Cas no 92658-00-9 (octahydro-1H-cyclopenta[b]pyridin-4-one)
octahydro-1H-cyclopenta[b]pyridin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4H-CYCLOPENTA[B]PYRIDIN-4-ONE, OCTAHYDRO-
- Octahydro-4H-cyclopenta[b]pyridin-4-one
- octahydro-1H-cyclopenta[b]pyridin-4-one
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- MDL: MFCD03410245
- Inchi: 1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2
- InChI Key: ARUFORLDGOXCSV-UHFFFAOYSA-N
- SMILES: O=C1CCNC2CCCC21
octahydro-1H-cyclopenta[b]pyridin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 128604-1g |
Octahydro-4H-cyclopenta[b]pyridin-4-one, 97% |
92658-00-9 | 97% | 1g |
$1590.00 | 2023-09-07 | |
| TRC | O237033-10mg |
Octahydro-[1]pyrindin-4-one |
92658-00-9 | 10mg |
45.00 | 2021-07-23 | ||
| TRC | O237033-50mg |
Octahydro-4H-cyclopenta[b]pyridin-4-one (Mixture of Diastereomers) |
92658-00-9 | 50mg |
$150.00 | 2023-05-17 | ||
| TRC | O237033-100mg |
Octahydro-[1]pyrindin-4-one |
92658-00-9 | 100mg |
285.00 | 2021-07-23 | ||
| Chemenu | CM529875-1g |
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one |
92658-00-9 | 95% | 1g |
$469 | 2022-08-31 | |
| TRC | O237033-250mg |
Octahydro-4H-cyclopenta[b]pyridin-4-one (Mixture of Diastereomers) |
92658-00-9 | 250mg |
$666.00 | 2023-05-17 | ||
| TRC | O237033-500mg |
Octahydro-4H-cyclopenta[b]pyridin-4-one (Mixture of Diastereomers) |
92658-00-9 | 500mg |
$1177.00 | 2023-05-17 | ||
| Enamine | EN300-233610-0.05g |
octahydro-1H-cyclopenta[b]pyridin-4-one |
92658-00-9 | 95% | 0.05g |
$643.0 | 2024-06-19 | |
| Enamine | EN300-233610-0.1g |
octahydro-1H-cyclopenta[b]pyridin-4-one |
92658-00-9 | 95% | 0.1g |
$674.0 | 2024-06-19 | |
| Enamine | EN300-233610-0.25g |
octahydro-1H-cyclopenta[b]pyridin-4-one |
92658-00-9 | 95% | 0.25g |
$705.0 | 2024-06-19 |
octahydro-1H-cyclopenta[b]pyridin-4-one Suppliers
octahydro-1H-cyclopenta[b]pyridin-4-one Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on octahydro-1H-cyclopenta[b]pyridin-4-one
Chemical Profile of Octahydro-1H-cyclopenta[b]pyridin-4-one (CAS No. 92658-00-9)
Octahydro-1H-cyclopenta[b]pyridin-4-one, identified by its Chemical Abstracts Service (CAS) number 92658-00-9, is a compound of significant interest in the field of medicinal chemistry. This bicyclic structure, featuring a cyclopentane ring fused to a pyridine moiety, has garnered attention due to its unique pharmacophoric features and potential applications in the development of novel therapeutic agents. The compound’s scaffold is particularly noteworthy for its ability to modulate biological pathways, making it a valuable candidate for further investigation in drug discovery programs.
The chemical entity octahydro-1H-cyclopenta[b]pyridin-4-one exhibits a complex three-dimensional arrangement, which is critical for its interaction with biological targets. The presence of the saturated cyclopentane ring and the pyridine nitrogen provides multiple sites for functionalization, enabling the synthesis of derivatives with tailored biological activities. This structural versatility has positioned the compound as a key intermediate in the synthesis of more complex molecules designed to interact with specific enzymes or receptors.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds like octahydro-1H-cyclopenta[b]pyridin-4-one. Research studies have highlighted its utility as a building block in the design of molecules targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The compound’s ability to engage with multiple biological pathways suggests that it may serve as a foundation for developing multitargeted drugs, which are increasingly recognized for their therapeutic advantages over single-target agents.
One of the most compelling aspects of octahydro-1H-cyclopenta[b]pyridin-4-one is its structural similarity to known bioactive molecules. This similarity allows medicinal chemists to leverage existing knowledge and frameworks when designing new derivatives. For instance, modifications at the 4-one position or the nitrogen atom of the pyridine ring can be explored to enhance binding affinity or selectivity. Such modifications are crucial for optimizing drug-like properties, including solubility, metabolic stability, and cell permeability.
The synthesis of octahydro-1H-cyclopenta[b]pyridin-4-one involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Common methodologies include cyclization reactions followed by hydrogenation steps to achieve the desired octahydro framework. Advances in catalytic processes have enabled more efficient and scalable production methods, reducing costs and improving yields. These synthetic advancements are essential for ensuring an adequate supply of the compound for preclinical and clinical studies.
Preclinical studies have begun to unravel the biological profile of octahydro-1H-cyclopenta[b]pyridin-4-one, revealing promising activities in vitro and in vivo. Initial investigations suggest that the compound exhibits moderate binding affinity for certain enzyme targets, which could translate into therapeutic effects in relevant disease models. Additionally, its structural features appear to confer favorable pharmacokinetic properties, such as good oral bioavailability and reasonable tissue distribution.
The integration of computational chemistry techniques has further accelerated the exploration of octahydro-1H-cyclopenta[b]pyridin-4-one’s potential. Molecular modeling studies have been instrumental in predicting binding modes and identifying key interactions with biological targets. These predictions guide experimental efforts by highlighting regions on the molecule that can be optimized for improved efficacy or reduced side effects. Such interdisciplinary approaches are becoming standard practice in modern drug discovery pipelines.
Future directions for research on octahydro-1H-cyclopenta[b]pyridin-4-one include expanding its chemical space through library synthesis and high-throughput screening programs. By generating large collections of derivatives, researchers can systematically evaluate their biological activities and identify lead compounds for further development. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients.
The versatility of octahydro-1H-cyclopenta[b]pyridin-4-one as a scaffold underscores its importance in medicinal chemistry. Its unique structural features offer opportunities for innovation across multiple therapeutic areas, making it a compound worthy of continued study and investment. As our understanding of biological systems grows, so too will the potential applications of this remarkable molecule.
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